molecular formula C25H27N3O2 B14939634 2-acetyl-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

2-acetyl-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B14939634
M. Wt: 401.5 g/mol
InChI Key: NZVHHPMIOJSJQR-UHFFFAOYSA-N
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Description

2-Acetyl-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a structurally complex spiro-beta-carboline derivative. Its core framework consists of a beta-carboline moiety (a tricyclic structure comprising pyridine and indole rings) fused to an indolinone ring via a spiro junction at the 1-position. The acetyl group at the 2-position and the 3-methylbutyl (isopentyl) substituent at the 1'-position distinguish it from simpler beta-carboline analogs. Spiro compounds like this are of significant interest due to their conformational rigidity, which often enhances binding specificity in biological systems .

Properties

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

2-acetyl-1'-(3-methylbutyl)spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one

InChI

InChI=1S/C25H27N3O2/c1-16(2)12-14-27-22-11-7-5-9-20(22)25(24(27)30)23-19(13-15-28(25)17(3)29)18-8-4-6-10-21(18)26-23/h4-11,16,26H,12-15H2,1-3H3

InChI Key

NZVHHPMIOJSJQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C3(C1=O)C4=C(CCN3C(=O)C)C5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone.

    Spirocyclization: The beta-carboline intermediate undergoes spirocyclization with an appropriate reagent to form the spiro compound.

    Functionalization: Introduction of the acetyl and 3-methylbutyl groups through selective alkylation and acylation reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and beta-carboline moieties.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the acetyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Chemistry: Used as a building block for more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Beta-carboline derivatives are known for their psychoactive properties and potential therapeutic applications.

Medicine

    Drug Development: Investigated for potential use in treating neurological disorders, cancer, and infectious diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 2-acetyl-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one would depend on its specific biological target. Generally, beta-carboline derivatives interact with neurotransmitter receptors, enzymes, and DNA, leading to various biological effects.

Comparison with Similar Compounds

2-(2-Benzyl-2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]indol-1-yl)Naphthalen-1-ol

  • Structure: Features a benzyl group at the 2-position and a naphthol moiety instead of the spiro-indolinone system.
  • Synthesis : Prepared via a one-pot α-arylation reaction using β-carboline and naphthol derivatives, yielding a crystalline product with a melting point of 179–181°C .
  • Key Difference : The absence of a spiro junction and the presence of a hydroxylated naphthalene group may confer distinct solubility and electronic properties compared to the acetylated spiro compound.

2-[2-(Methylamino)Benzoyl]-2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]Indol-1-one

  • Structure: Contains a methylamino-substituted benzoyl group at the 2-position.
  • Biological Relevance: Isolated from Evodia rutaecarpa and noted for its role as an intermediate in alkaloid synthesis. Single-crystal X-ray analysis confirmed its planar benzoyl group and tetrahydro-beta-carboline core .
  • Key Difference: The methylamino-benzoyl substituent likely enhances hydrogen-bonding capacity, contrasting with the hydrophobic 3-methylbutyl chain in the target compound.

1-Ethyl-6-Methoxy-2,3,4,9-Tetrahydro-1H-Beta-Carboline

  • Structure : Substituted with an ethyl group at the 1-position and a methoxy group at the 6-position.
  • Properties : Molecular weight 230.3 g/mol, XLogP3 value of 2.4 (indicating moderate lipophilicity). The methoxy group may improve metabolic stability compared to the acetyl group in the target compound .

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